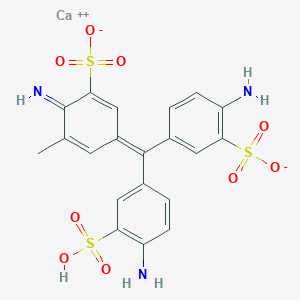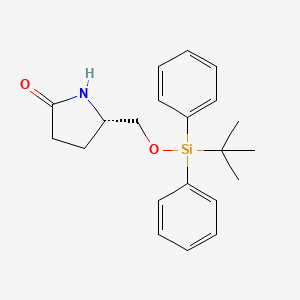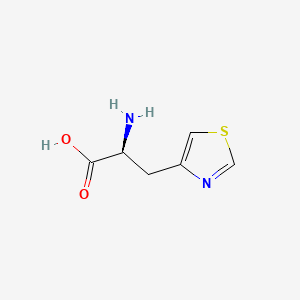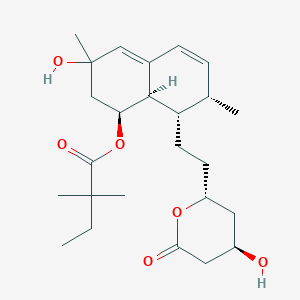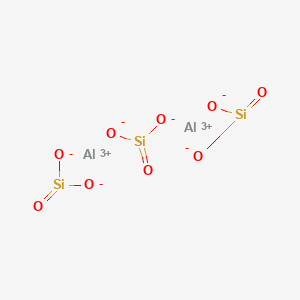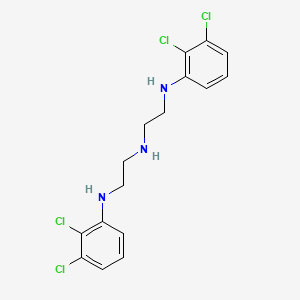
阿立哌唑杂质17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aripiprazole Impurity 17, also known as Aripiprazole Impurity 17, is a useful research compound. Its molecular formula is C₁₆H₁₇Cl₄N₃ and its molecular weight is 393.14. The purity is usually 95%.
BenchChem offers high-quality Aripiprazole Impurity 17 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aripiprazole Impurity 17 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药质量控制
阿立哌唑杂质17 用作实验室测试中的对照标准,特别是在欧洲药典中规定 {svg_1} {svg_2}. 它在确保医药产品的质量、安全性和有效性方面发挥着至关重要的作用。
药物研发和生产
像this compound 这样的杂质在药物研发过程中必不可少。 它们有助于了解合成过程、药物的稳定性及其在各种条件下的行为 {svg_3}.
药理学研究
阿立哌唑是一种非典型抗精神病药,也是一种部分多巴胺激动剂。 它主要用于治疗精神分裂症、双相情感障碍、重度抑郁症、抽动症以及与自闭症相关的易怒症 {svg_4}. 研究其杂质,如this compound,可以深入了解其作用机制和潜在的副作用。
溶解度研究
研究人员一直在调查阿立哌唑某些形式在水中不溶的原因,并探索水合过程的机制 {svg_5}. 像this compound 这样的杂质会影响这些特性,进而影响药物的生物利用度。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that Aripiprazole and its impurities have significant differences in polarity
Cellular Effects
Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability It’s plausible that Aripiprazole Impurity 17 may have similar effects on various types of cells and cellular processes
Molecular Mechanism
Aripiprazole has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel . It’s possible that Aripiprazole Impurity 17 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Aripiprazole Impurity 17 at different dosages in animal models are not well studied. Studies on aripiprazole have shown that it can reduce the hyperdopaminergic activity selectively in animal models
Metabolic Pathways
The metabolic pathways involving Aripiprazole Impurity 17 are not well known. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries
属性
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
